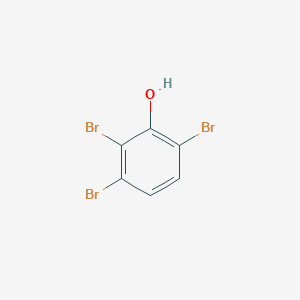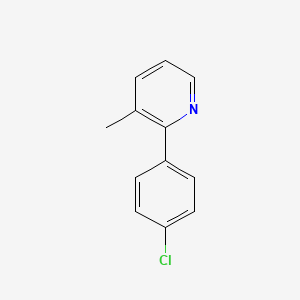
(2S)-2-溴-3-羟基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-bromo-3-hydroxypropanoic acid is an organic compound with the molecular formula C3H5BrO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
(2S)-2-bromo-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
作用机制
Mode of Action
It’s known that many similar compounds interact with their targets by binding to specific enzymes or receptors, which can lead to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-bromo-3-hydroxypropanoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
(2S)-2-bromo-3-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-3-hydroxypropanoic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of (2S)-2-bromo-3-hydroxypropanoic acid often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to isolate and purify the compound.
化学反应分析
Types of Reactions
(2S)-2-bromo-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form (S)-3-hydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming (S)-2-bromo-3-oxopropanoic acid.
Reduction: The compound can be reduced to (S)-2-bromo-3-hydroxypropanoic acid using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: (S)-3-hydroxypropanoic acid
Oxidation: (S)-2-bromo-3-oxopropanoic acid
Reduction: (S)-2-bromo-3-hydroxypropanoic acid
相似化合物的比较
Similar Compounds
(2R)-2-bromo-3-hydroxypropanoic acid: The enantiomer of (2S)-2-bromo-3-hydroxypropanoic acid, with similar chemical properties but different biological activities.
(S)-3-hydroxypropanoic acid: Lacks the bromine atom, leading to different reactivity and applications.
(S)-2-bromo-3-oxopropanoic acid: An oxidized form of (2S)-2-bromo-3-hydroxypropanoic acid with distinct chemical properties.
Uniqueness
(2S)-2-bromo-3-hydroxypropanoic acid is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group
属性
IUPAC Name |
(2S)-2-bromo-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549090 |
Source


|
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70671-46-4 |
Source


|
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)

![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)







